molecular formula C8H6ClNO6S B1461390 3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid CAS No. 52317-26-7

3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid

Cat. No. B1461390
CAS RN: 52317-26-7
M. Wt: 279.65 g/mol
InChI Key: ULXAVQYPPDSMTF-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Synthesis Analysis

The synthesis of 3-(Chlorosulfonyl)benzoic acid involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . It can also be prepared by chlorination of sulfuric acid .


Molecular Structure Analysis

The molecular formula of 3-(Chlorosulfonyl)benzoic acid is C7H5ClO4S . The molecular weight is 220.63 g/mol .


Chemical Reactions Analysis

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide and participates in various chemical reactions . It is used in the synthesis of novel anthranilic acid class of PPARδ partial agonists .

Scientific Research Applications

3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in the production of polymers, as a reactant in the production of polymers, and as a reactant in the synthesis of a variety of other organic compounds. This compound has also been used in the synthesis of a variety of drugs, including anti-cancer drugs, antifungal drugs, and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid is not well understood. However, it is believed that the compound acts as an electron acceptor, which allows it to bind to and activate certain enzymes. This activation of enzymes is believed to be responsible for the various biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has a variety of effects on the body. These effects include the inhibition of certain enzymes, the activation of certain enzymes, and the modulation of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The use of 3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is relatively easy to obtain. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, it is also important to note that this compound is a powerful and potentially hazardous chemical, and it should be handled with care.

Future Directions

The future directions for the use of 3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid in scientific research are numerous. It has potential applications in the development of new pharmaceuticals, pesticides, and dyes. It could also be used in the synthesis of a variety of other organic compounds. Additionally, it could be used in the development of new catalysts and reactants for the production of polymers. Finally, it could be used in the development of new drugs and treatments for a variety of diseases and conditions.

properties

IUPAC Name

3-chlorosulfonyl-4-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c1-4-6(10(13)14)2-5(8(11)12)3-7(4)17(9,15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXAVQYPPDSMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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